HI-236

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

準備方法

合成ルートと反応条件

HI-236の合成には、いくつかの重要なステップが含まれます。

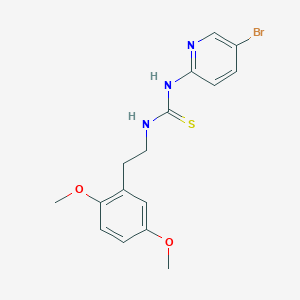

チオアミドの生成: 5-ブロモピリジン-2-アミンとチオカルボニルジイミダゾールをアセトニトリル中で反応させると、チオアミド中間体が生成されます.

縮合反応: 次に、チオアミドを2-(2,5-ジメトキシフェニル)エチルアミンとジメチルホルムアミド(DMF)中で100℃で縮合させると、this compoundが生成されます.

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、合成は通常、大規模な生産量に対応するために、スケール調整の可能性のある概説されたラボ手順に従います。

化学反応の分析

反応の種類

HI-236は、チオ尿素部分やブロモピリジル基などの反応性官能基が存在するため、主に置換反応を起こします .

一般的な試薬と条件

置換反応: 一般的な試薬には、this compoundの求電子中心を攻撃する求核剤が含まれます。

酸化と還元: This compoundは、それほど一般的ではありませんが、特定の条件下では酸化と還元反応を起こす可能性がありますが、これらの反応は、その反応性の主な焦点ではありません.

主な生成物

This compoundを含む反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、さまざまな置換チオ尿素誘導体を生成する可能性があります .

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

科学的研究の応用

HI-236 has a broad range of scientific research applications:

作用機序

HI-236は、HIV-1の逆転写酵素に結合することでその活性を阻害することにより、その効果を発揮します . この阻害は、ウイルスRNAをDNAに変換するのを防ぎます。これは、ウイルスの複製サイクルにおいて重要なステップです . This compoundの分子標的には、その機能に不可欠な逆転写酵素内の特定のアミノ酸残基が含まれます .

類似の化合物との比較

類似の化合物

エファビレンツ: HIV/AIDSの治療に使用される別の非ヌクレオシド逆転写酵素阻害剤.

ネビラピン: 類似の作用機序を持つ広く使用されているNNRTI.

デラビルジン: HIV-1の逆転写酵素を標的とするNNRTI.

This compoundの独自性

This compoundは、その特異的な化学構造により、高い選択性でHIV-1逆転写酵素を強力に阻害できるため、独自性を持っています . 薬剤耐性株のHIVを阻害する能力は、他のNNRTIと区別されます .

類似化合物との比較

Similar Compounds

Efavirenz: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.

Nevirapine: A widely used NNRTI with a similar mechanism of action.

Delavirdine: An NNRTI that also targets the reverse transcriptase enzyme of HIV-1.

Uniqueness of HI-236

This compound is unique due to its specific chemical structure, which allows for potent inhibition of HIV-1 reverse transcriptase with a high degree of selectivity . Its ability to inhibit drug-resistant strains of HIV further distinguishes it from other NNRTIs .

生物活性

HI-236, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has garnered attention for its potential in treating HIV-1 infections. This compound is part of a broader class of antiretroviral drugs that inhibit the reverse transcriptase enzyme, crucial for viral replication. The focus of this article is to explore the biological activity of this compound, including its derivatives, mechanisms of action, and relevant research findings.

This compound functions by binding to the reverse transcriptase enzyme, thereby preventing the transcription of viral RNA into DNA. This inhibition is critical as it halts the replication cycle of HIV-1. The structure of this compound allows it to fit into the NNRTI pocket of the enzyme, which is essential for its antiviral activity.

Research Findings

Recent studies have synthesized various derivatives of this compound to enhance its biological activity. For instance, a study evaluated several C-2 aryl O-substituted this compound derivatives and found that modifications at this position significantly influenced their inhibitory effects against HIV-1 replication in MT-2 cell cultures.

Key Findings from Studies

- Improved Activity : Derivatives such as 6c exhibited an IC50 value of 3.8 nM, significantly lower than the 28 nM observed for this compound itself, indicating enhanced potency against HIV-1 .

- Therapeutic Index : The therapeutic index (TI) for these derivatives was also favorable, with some showing TI values above 20, suggesting a good balance between efficacy and cellular toxicity .

Comparative Table of this compound Derivatives

| Compound | Antiviral Activity EC50 (nM) | RT Inhibition IC50 (nM) | Cellular Toxicity CC50 (nM) | Therapeutic Index |

|---|---|---|---|---|

| This compound | 48 | 28 | 18,000 | 375 |

| 6c | 26 | 3.8 | 4,000 | >20 |

| 6d | 250 | 27 | - | - |

| 6i | 95 | 41 | - | - |

| 6k | 12,000 | 100 | - | - |

| 6n | 12 | 19 | - | - |

| 6o | 98 | 24 | - | - |

Note: Values are derived from in vitro assays focusing on antiviral activity and cellular toxicity .

Case Study: Efficacy Against Resistant Strains

One notable case study involved evaluating the efficacy of derivative 6c against the Y181C resistant strain of HIV-1. The derivative retained significant activity with an EC50 value below 200 nM, outperforming this compound's effectiveness against this resistant variant by an eight-fold margin . This finding underscores the potential for modified compounds to overcome resistance mechanisms that limit the effectiveness of existing NNRTIs.

Clinical Implications

The ongoing development and testing of this compound derivatives suggest promising avenues for improving HIV treatment regimens. The ability to modify compounds to enhance their potency and reduce toxicity could lead to more effective therapies with fewer side effects.

特性

分子式 |

C16H18BrN3O2S |

|---|---|

分子量 |

396.3 g/mol |

IUPAC名 |

1-(5-bromopyridin-2-yl)-3-[2-(2,5-dimethoxyphenyl)ethyl]thiourea |

InChI |

InChI=1S/C16H18BrN3O2S/c1-21-13-4-5-14(22-2)11(9-13)7-8-18-16(23)20-15-6-3-12(17)10-19-15/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,20,23) |

InChIキー |

GNLVRKKIIIVZHZ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)CCNC(=S)NC2=NC=C(C=C2)Br |

異性体SMILES |

COC1=CC(=C(C=C1)OC)CCN=C(NC2=NC=C(C=C2)Br)S |

正規SMILES |

COC1=CC(=C(C=C1)OC)CCNC(=S)NC2=NC=C(C=C2)Br |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

HI 236 HI-236 N-(2-(2,5-dimethoxyphenethyl))-N'-(2-(5-bromopyridyl))thiourea PHI-236 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。